5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate
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Overview
Description
5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate is a complex organophosphorus compound. It is characterized by the presence of bromine, chlorine, and phosphate groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate involves multiple steps, including halogenation, phosphorylation, and etherification. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate involves interaction with molecular targets such as enzymes and receptors. The presence of halogen and phosphate groups allows it to form strong bonds with these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chlorobenzoic acid: A simpler compound with similar halogenation but lacking the phosphate group.
5-Bromo-2-chlorothiophene: Contains bromine and chlorine but has a thiophene ring instead of a phosphate group.
Benzoic acid, 5-bromo-2-chloro-, ethyl ester: Similar halogenation but with an ester group.
Uniqueness
5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate is unique due to its complex structure, which includes multiple halogen atoms and a phosphate group. This complexity allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.
Properties
CAS No. |
59022-15-0 |
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Molecular Formula |
C13H25Br2Cl2O7P2- |
Molecular Weight |
586.0 g/mol |
IUPAC Name |
[5-bromo-2-[2-chloroethoxy(2-chloropropoxy)phosphoryl]hexan-2-yl] 2-bromoethyl phosphate |
InChI |
InChI=1S/C13H26Br2Cl2O7P2/c1-11(15)4-5-13(3,24-26(19,20)22-8-6-14)25(18,21-9-7-16)23-10-12(2)17/h11-12H,4-10H2,1-3H3,(H,19,20)/p-1 |
InChI Key |
RDEFPAKBHQYEQZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC(C)(OP(=O)([O-])OCCBr)P(=O)(OCCCl)OCC(C)Cl)Br |
Origin of Product |
United States |
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